

## Discovery and synthesis of BI-3231

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Compound of Interest		
Compound Name:	BI-3231	
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An In-Depth Technical Guide to the Discovery and Synthesis of BI-3231

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

**BI-3231** is a potent and selective chemical probe for the enzyme 17β-hydroxysteroid dehydrogenase 13 (HSD17B13), a promising therapeutic target for nonalcoholic steatohepatitis (NASH) and other liver diseases.[1][2] This document provides a comprehensive overview of the discovery, synthesis, and characterization of **BI-3231**, intended to support open science and accelerate research into the biological functions of HSD17B13.[1][2]

### Discovery of BI-3231

The discovery of **BI-3231** was initiated by a high-throughput screening (HTS) campaign to identify inhibitors of HSD17B13.[1][2] This effort led to the identification of an initial hit compound, which, although weakly active, served as the starting point for a focused optimization program. Through iterative medicinal chemistry efforts, **BI-3231** (also referred to as compound 45) emerged as a highly potent and selective inhibitor with improved physicochemical and pharmacokinetic properties.[1][2]

## **High-Throughput Screening (HTS)**

The HTS utilized estradiol as a substrate to measure the enzymatic activity of HSD17B13.[2] This screening of a large compound library successfully identified a viable starting point for chemical optimization.[2]



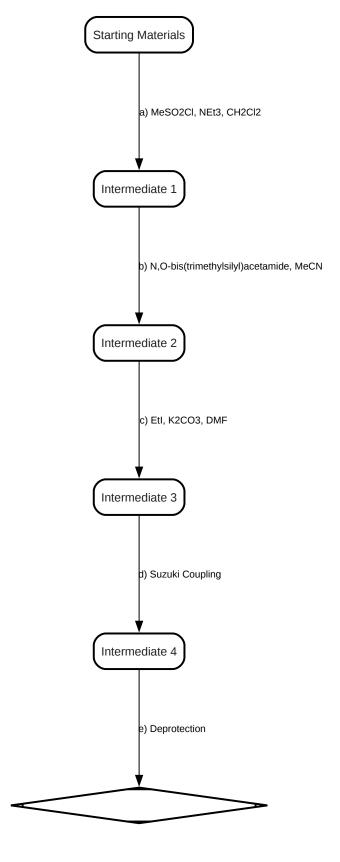
#### **Lead Optimization**

The initial hit from the HTS underwent extensive structure-activity relationship (SAR) studies. This optimization process focused on enhancing potency, selectivity against the closely related HSD17B11, and improving drug metabolism and pharmacokinetic (DMPK) properties.[1][2] This ultimately led to the synthesis of **BI-3231**, a single-digit nanomolar inhibitor of human HSD17B13.[1]

## Synthesis of BI-3231

The synthesis of **BI-3231** is a multi-step process starting from commercially available materials. The key steps are outlined below, based on the published synthetic scheme.[3]





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Caption: Synthetic pathway overview for BI-3231.



#### **Detailed Synthetic Protocol**

The following protocol is a detailed interpretation of the published synthetic scheme[3]:

Step a: To a solution of the starting phenol in dichloromethane (CH2Cl2) is added triethylamine (NEt3), followed by methanesulfonyl chloride (MeSO2Cl) at 0 °C. The reaction is stirred until completion, then quenched and worked up to yield the mesylated intermediate.

Step b: The product from step a is treated with N,O-bis(trimethylsilyl)acetamide in acetonitrile (MeCN) to protect the imidazole nitrogen.

Step c: The silyl-protected intermediate is then alkylated using ethyl iodide (Etl) in the presence of potassium carbonate (K2CO3) in dimethylformamide (DMF) to introduce the ethyl group.

Step d: A Suzuki coupling reaction is performed between the ethylated imidazole and a suitable boronic acid or ester derivative of the 2,6-difluorophenol moiety. This is a critical C-C bondforming step to assemble the core structure of **BI-3231**.

Step e: The final step involves the deprotection of the phenol group to yield BI-3231.

# **Biological Characterization**

**BI-3231** has been extensively characterized through a series of in vitro and in vivo studies to determine its potency, selectivity, and pharmacokinetic profile.

#### In Vitro Activity

The in vitro inhibitory activity of **BI-3231** was assessed using enzymatic and cellular assays.

Assay	Species	Value	Unit
IC50 (Enzymatic)	Human (hHSD17B13)	1	nM
Mouse (mHSD17B13)	13	nM	
Ki	Human (hHSD17B13)	0.7 ± 0.2	nM
IC50 (Cellular)	Human (HEK cells)	11 ± 5	nM



Table 1: In Vitro Potency of **BI-3231**[4][5][6]

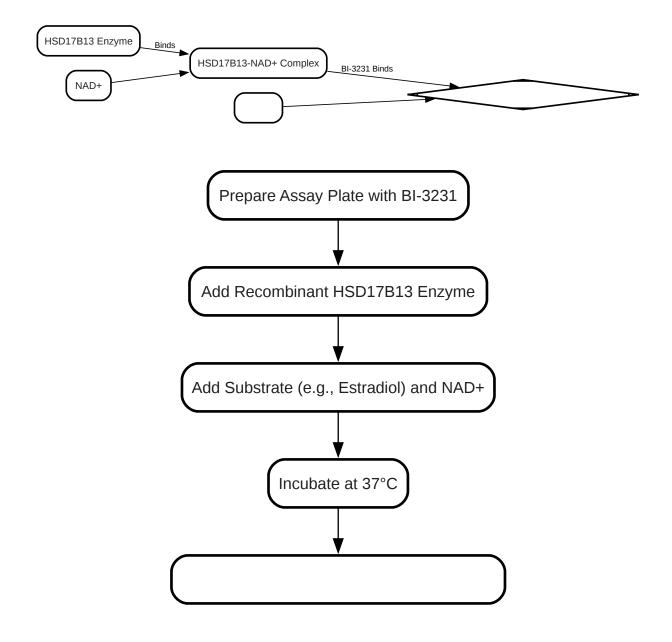
## **Selectivity Profile**

**BI-3231** demonstrates excellent selectivity for HSD17B13 over the closely related homolog HSD17B11.[1][7] In a broader panel of 44 targets, **BI-3231** showed greater than 50% inhibition only at COX-2 at a concentration of 10  $\mu$ M.[7]

#### **Mechanism of Action**

A key finding is that the binding and inhibition of HSD17B13 by **BI-3231** are dependent on the presence of the cofactor NAD+.[1][7] This suggests an uncompetitive mode of inhibition with respect to NAD+.[7]





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